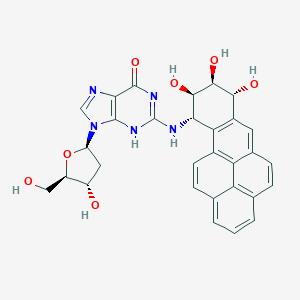

(+)-trans-anti-BPDE-N2-dG

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-trans-anti-BPDE-N2-dG, also known as this compound, is a useful research compound. Its molecular formula is C30H27N5O7 and its molecular weight is 569.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(+)-trans-anti-BPDE-N2-dG is a significant DNA adduct formed by the interaction of the environmental carcinogen benzo[a]pyrene (BaP) with DNA. This compound is crucial in understanding the mutagenic and carcinogenic effects of BaP, as it plays a key role in the induction of mutations and cancer development. This article explores the biological activity of this compound, including its mechanisms of mutagenesis, repair pathways, and structural characteristics.

Formation and Structural Characteristics

The formation of this compound occurs when BaP is metabolically activated to form its ultimate carcinogenic form, which then reacts with the N2 position of guanine in DNA. This reaction leads to the creation of bulky DNA adducts that can disrupt normal DNA replication and transcription processes. The structure of this compound is characterized by a bulky hydrophobic moiety that significantly alters the local conformation of the DNA helix, affecting its stability and function.

Table 1: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C20H18N4O3 |

| Molecular Weight | 366.38 g/mol |

| Adduct Position | N2 position of guanine |

| Conformational Properties | Bulky adduct causing helical distortion |

Mechanisms of Mutagenesis

Research indicates that the mutagenic potential of this compound is primarily mediated through translesion synthesis (TLS), a process that allows DNA polymerases to replicate past lesions. In yeast models, studies have shown that translesion synthesis opposite this adduct results in a significant frequency of G→T transversion mutations. Specifically, it has been observed that:

- Insertion Patterns : In wild-type yeast cells, bypass products consist predominantly of C insertions (76%), followed by A (14%) and G (7%) insertions opposite this compound .

- Polymerase Involvement : The TLS pathway involves multiple polymerases, including Polη, Polζ, and Rev1. The absence of these polymerases reduces the efficiency of bypassing the adduct significantly .

Repair Pathways

The repair mechanisms for this compound are complex and involve nucleotide excision repair (NER). Studies have demonstrated that human NER processes this adduct less efficiently compared to other DNA lesions, such as acetylaminofluorene-C8-dG . Notably:

- Repair Efficiency : The excision efficiency for this compound is about 15 times lower than that for standard lesions .

- Influence of Base Pairing : The efficiency of excision can be influenced by the identity of the complementary base; for instance, replacing cytosine with adenine significantly reduces excision rates for certain configurations .

Case Studies

Several case studies have explored the biological implications of this compound:

- Yeast Model Studies : Research utilizing yeast cells has shown that mutations induced by this adduct are primarily due to error-prone TLS mechanisms involving specific polymerases. The findings suggest a direct correlation between exposure levels to BaP and mutation rates in these models .

- Human Cell Studies : In human cell lines, similar mutagenic effects were observed, with increased rates of G→T transversions noted following exposure to BaP. These studies underscore the relevance of this adduct in human carcinogenesis .

Aplicaciones Científicas De Investigación

Mutagenesis Studies

(+)-trans-anti-BPDE-N2-dG has been implicated in various mutagenic processes. Research indicates that this adduct can lead to specific mutations, particularly G to T transversions. This mutation type is significant because it is often associated with various cancers, especially lung cancer due to exposure to environmental pollutants like benzo[a]pyrene.

- Mechanisms of Mutagenesis : Studies have shown that the presence of the this compound adduct can disrupt normal base pairing during DNA replication. For instance, translesion synthesis (TLS) mechanisms involving DNA polymerases such as Polη and Polκ have been observed. Polη tends to insert adenine opposite the adduct, leading to G→T transversions, while Polκ is involved in error-free bypass of the lesion .

DNA Repair Mechanisms

The study of this compound also provides insights into DNA repair mechanisms:

- Translesion Synthesis : The role of different polymerases in bypassing this bulky adduct has been characterized in yeast models. For example, studies demonstrate that while Polη performs error-prone synthesis across the lesion, Polκ is more efficient at error-free synthesis . This highlights the complex interplay between various DNA repair pathways in response to bulky DNA lesions.

- Mutagenic Potential : The persistence of this compound in DNA can lead to mutations if not properly repaired. The study of these pathways is crucial for understanding how cells respond to DNA damage and the potential for carcinogenesis .

Cancer Research Applications

Given its mutagenic potential, this compound serves as a model compound in cancer research:

- Carcinogenicity Studies : Research has established a direct link between exposure to benzo[a]pyrene and the formation of this adduct in human tissues, particularly in bronchial epithelial cells. Quantitative studies have mapped the distribution of this adduct across the genome and correlated it with specific mutation hotspots associated with cancer .

- Environmental Health Studies : The compound is used to assess the impact of environmental carcinogens on human health. By understanding how this compound forms and induces mutations, researchers can better evaluate risks associated with exposure to polycyclic aromatic hydrocarbons .

Structural Studies

The structural characterization of the this compound adduct has been pivotal for understanding its biological effects:

- Nuclear Magnetic Resonance (NMR) Studies : NMR spectroscopy has been employed to elucidate the conformation of this adduct when incorporated into DNA. These studies reveal minimal perturbation of the DNA helix structure, suggesting that despite its bulky nature, it can be accommodated within the minor groove of B-DNA .

Propiedades

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N5O7/c36-10-18-17(37)9-19(42-18)35-11-31-24-28(35)33-30(34-29(24)41)32-23-22-15-7-6-13-3-1-2-12-4-5-14(21(15)20(12)13)8-16(22)25(38)27(40)26(23)39/h1-8,11,17-19,23,25-27,36-40H,9-10H2,(H2,32,33,34,41)/t17-,18+,19+,23-,25+,26+,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKFWJGVLJVTLH-KCAXFQNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4C(C(C(C5=C4C6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)O)O)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N[C@@H]4[C@H]([C@H]([C@@H](C5=C4C6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)O)O)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65437-20-9 |

Source

|

| Record name | (+)_trans-anti-Benzo(a)pyrene-dG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065437209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.